7-Aminospiro[3.5]nonan-1-one
Description
Overview of Spirocyclic Scaffolds in Chemical Sciences
The study of spiro compounds dates back to 1900, when Adolf von Baeyer first proposed a nomenclature for these unique structures. wikipedia.org Since then, interest in spirocycles has grown exponentially, particularly from the mid-20th century onwards. e-bookshelf.de This surge in research is driven by the recognition of their distinct three-dimensional stereochemical features, which can lead to a wide array of pharmacological properties, including anticancer, antidepressant, and antimicrobial activities. e-bookshelf.deresearchgate.net The inherent rigidity and defined spatial arrangement of substituents make spirocyclic scaffolds highly attractive for designing molecules that can interact effectively with biological targets. e-bookshelf.deresearchgate.net
The spiro[3.5]nonane system consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom, known as the spiro atom. nih.gov This arrangement creates a rigid, three-dimensional structure with well-defined spatial positioning of its atoms. The tetrahedral nature of the spiro carbon atom is a key feature, imparting specific conformational constraints and stereochemical properties to the molecule. e-bookshelf.de This rigidity is a significant advantage in the design of new chemical entities, as it can minimize the entropic penalty associated with the binding of a molecule to a biological target. researchgate.net
The inclusion of a four-membered ring, such as the cyclobutane in the spiro[3.5]nonane system, is of particular interest to chemists. acs.org These strained ring systems provide a gateway to unexplored areas of chemical space and offer unique opportunities for designing novel molecular scaffolds. acs.org The constrained nature of the four-membered ring results in well-defined exit vectors for substituents, allowing for precise control over the three-dimensional shape of a molecule. acs.org This has led to an increased use of spirocycles containing four-membered rings in medicinal chemistry to modulate physicochemical properties like solubility and metabolic stability. acs.orgresearchgate.net
The Chemical Entity: 7-Aminospiro[3.5]nonan-1-one within the Spiro[3.5]nonane Class
Within the diverse family of spiro[3.5]nonanes, this compound emerges as a compound of significant interest due to its specific functionalization.
Following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the name "spiro[3.5]nonane" indicates a bicyclic compound with a spiro junction. wikipedia.org The numbers within the brackets, 3 and 5, denote the number of carbon atoms in each ring, excluding the shared spiro atom. "Nonane" signifies a total of nine carbon atoms in the bicyclic system. nih.gov The "-1-one" suffix indicates the presence of a ketone group at the first position of the cyclobutane ring, and "7-amino" specifies an amine group attached to the seventh position of the cyclohexane ring. The hydrochloride salt of this compound is also commonly available. sigmaaldrich.comsigmaaldrich.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₅NO |
| InChI Key | PFHLWWVJAPFMLJ-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comsigmaaldrich.com
The presence of both an amino group and a ketone group on the spiro[3.5]nonane scaffold makes this compound a versatile building block in organic synthesis. These functional groups are reactive sites that allow for a wide range of chemical transformations.
The amino group is basic and can readily participate in reactions such as N-acylation, N-alkylation, and the formation of amides and sulfonamides. khanacademy.org This allows for the introduction of a diverse array of substituents, enabling the fine-tuning of the molecule's properties.
The ketone group , with its electrophilic carbon atom, is susceptible to nucleophilic attack. khanacademy.org It can undergo reactions like reduction to form an alcohol, reductive amination to introduce a secondary amine, and various condensation reactions. The ketone can be oxidized to form carboxylic acids or other oxidized derivatives. These transformations provide numerous pathways for elaborating the core spirocyclic structure into more complex molecules with potential applications in various areas of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-aminospiro[3.5]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c10-7-1-4-9(5-2-7)6-3-8(9)11/h7H,1-6,10H2 |
InChI Key |
JHZYOYHHXQOFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCC2=O |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 7 Aminospiro 3.5 Nonan 1 One
Reactions at the Amino Group
The primary amino group in 7-Aminospiro[3.5]nonan-1-one is a nucleophilic center, making it susceptible to reactions with various electrophiles.
Acylation and Amidation Reactions
The amino group can be readily acylated to form amides. This is a common strategy for protecting the amine or for introducing new functional groups. The reaction typically involves treating the amino ketone with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.
Table 1: Representative Acylation and Amidation Reactions
| Acylating Agent | Product | Typical Conditions |
| Acetyl chloride | N-(1-oxospiro[3.5]nonan-7-yl)acetamide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane) |
| Acetic anhydride | N-(1-oxospiro[3.5]nonan-7-yl)acetamide | Base (e.g., triethylamine, pyridine) or neat |
| Benzoyl chloride | N-(1-oxospiro[3.5]nonan-7-yl)benzamide | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., dichloromethane) |
Alkylation and Reductive Amination Protocols
Alkylation of the amino group can be achieved through reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines.
A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu
Table 2: Examples of Alkylation and Reductive Amination
| Reagents | Product | Reaction Type | Typical Conditions |
| Methyl iodide | 7-(Methylamino)spiro[3.5]nonan-1-one | Alkylation | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., acetonitrile) |
| Formaldehyde, NaBH₃CN | 7-(Dimethylamino)spiro[3.5]nonan-1-one | Reductive Amination | Acidic to neutral pH, methanol (B129727) or other suitable solvent |
| Acetone, NaBH(OAc)₃ | 7-(Isopropylamino)spiro[3.5]nonan-1-one | Reductive Amination | Acetic acid as catalyst, dichloromethane |
Formation of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound allows for its use as a building block in the synthesis of various nitrogen-containing heterocycles. For instance, condensation of the amino group with a 1,3-dicarbonyl compound can lead to the formation of pyrimidines. Reaction with a β-ketoester could yield a dihydropyridinone.
Another important class of heterocycles that can be synthesized are pyrazoles. mdpi.comorganic-chemistry.orgnih.gov This can be achieved by reacting the ketone moiety with a hydrazine (B178648), followed by cyclization. mdpi.comorganic-chemistry.orgnih.gov Similarly, isoxazoles can be formed through reaction with hydroxylamine (B1172632). organic-chemistry.orgresearchgate.net
Reactions at the Ketone Moiety
The ketone group in this compound is an electrophilic center, making it a target for nucleophilic attack.
Carbonyl Reductions to Alcohol Derivatives
The ketone can be reduced to the corresponding secondary alcohol, 7-aminospiro[3.5]nonan-1-ol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol or ethanol (B145695). youtube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but may require protection of the amino group.
Table 3: Carbonyl Reduction of this compound
| Reducing Agent | Product | Typical Conditions |
| Sodium borohydride (NaBH₄) | 7-Aminospiro[3.5]nonan-1-ol | Methanol or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH₄) | 7-Aminospiro[3.5]nonan-1-ol | Anhydrous ether or THF, followed by aqueous workup |
Derivatization to Imines, Oximes, and Hydrazones
The ketone carbonyl can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.
Table 4: Derivatization of the Ketone Moiety
| Reagent | Product |
| Primary amine (R-NH₂) | 7-Amino-1-(alkylimino)spiro[3.5]nonane |
| Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazine (NH₂NH₂) | This compound hydrazone |
| Substituted hydrazine (R-NHNH₂) | This compound substituted hydrazone |
These derivatives are often stable, crystalline solids and can be useful for characterization purposes. They also serve as intermediates for further transformations. For example, oximes can undergo the Beckmann rearrangement to form lactams, and hydrazones can be used in the Wolff-Kishner reduction to deoxygenate the ketone to a methylene (B1212753) group.
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The carbonyl group at the C1 position of this compound is a prime site for olefination reactions, which serve to convert the ketone into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for achieving this transformation, each offering unique characteristics in terms of reagent stability and stereochemical control. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to introduce a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding 7-Amino-1-methylenespiro[3.5]nonane. The reaction proceeds through a betaine (B1666868) intermediate that collapses to a four-membered oxaphosphetane ring, which then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgnrochemistry.comyoutube.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org Furthermore, when stabilized phosphonates (e.g., those bearing an electron-withdrawing group like an ester) are used, the HWE reaction typically shows high stereoselectivity, yielding the (E)-alkene as the major product. wikipedia.orgnrochemistry.com Reaction of this compound with a reagent such as triethyl phosphonoacetate in the presence of a strong base like sodium hydride (NaH) would produce an α,β-unsaturated ester appended to the spirocyclic core.
| Reaction | Reagent | Base | Expected Product |
| Wittig Olefination | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) | n-BuLi | 7-Amino-1-methylenespiro[3.5]nonane |
| HWE Olefination | Triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et) | NaH | Ethyl 2-(7-aminospiro[3.5]nonan-1-ylidene)acetate |
Carbon-Carbon Bond Formation at the Alpha-Carbon (e.g., Enolate Chemistry)
The ketone functionality allows for carbon-carbon bond formation at the adjacent α-carbons through enolate chemistry. lumenlearning.com this compound possesses two distinct α-positions: the C2 position on the cyclobutane (B1203170) ring and the C9 position on the cyclohexane (B81311) ring. Deprotonation at these sites with a strong, non-nucleophilic base generates a nucleophilic enolate anion that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. libretexts.orglibretexts.org
The regioselectivity of enolate formation can be controlled by the reaction conditions.
Kinetic Enolate: Formation of the less substituted, or "kinetic," enolate is favored by using a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). lumenlearning.com For this substrate, deprotonation at the C2 position is sterically less encumbered, leading to the kinetic C2-enolate.
Thermodynamic Enolate: The more substituted, and therefore more stable, "thermodynamic" enolate is favored under conditions that allow for equilibration. This is typically achieved by using a smaller, protic base like sodium ethoxide (NaOEt) in ethanol at room temperature or higher. libretexts.org These conditions would favor the formation of the C9-enolate.
Once formed, these regiochemically distinct enolates can be trapped with an alkyl halide (e.g., iodomethane) to yield α-alkylated products. This methodology provides a powerful tool for elaborating the spirocyclic framework.
| Enolate Type | Base/Solvent | Temperature | Electrophile (R-X) | Major Product |
| Kinetic | LDA/THF | -78 °C | CH₃I | 7-Amino-2-methylspiro[3.5]nonan-1-one |
| Thermodynamic | NaOEt/EtOH | 25 °C | CH₃I | 7-Amino-9-methylspiro[3.5]nonan-1-one |
Transformations Involving Both Functional Groups
The presence of both an amine and a ketone allows for unique transformations that construct new ring systems or induce molecular rearrangements.
Intramolecular Cyclization Reactions
Intramolecular reactions between the distal amino and keto groups can lead to the formation of novel bicyclic or polycyclic structures. While classic reactions like the Pictet-Spengler and Bischler-Napieralski typically require an aromatic ring, analogous cyclizations can occur in aliphatic systems. wikipedia.orgnrochemistry.comwikipedia.org
For this compound, acid-catalyzed intramolecular condensation could lead to the formation of a bicyclic iminium ion intermediate. This intermediate could then be trapped by a nucleophile or undergo further rearrangement. A plausible transformation is an intramolecular cyclization followed by dehydration to form a bicyclic enamine. Such reactions are often driven by the formation of a thermodynamically stable fused-ring system. The specific conditions, such as the choice of acid catalyst and temperature, would be critical in directing the outcome of the reaction.
Rearrangement Reactions
The spirocyclic ketone is a suitable substrate for skeletal rearrangement reactions that expand one of the rings, providing access to new heterocyclic scaffolds. The Beckmann rearrangement and the Schmidt reaction are two prominent examples that convert a ketone into a lactam (a cyclic amide). wikipedia.orgyoutube.com
The Beckmann rearrangement proceeds via an oxime intermediate. organic-chemistry.orgmasterorganicchemistry.com First, this compound is treated with hydroxylamine (NH₂OH) to form the corresponding ketoxime. Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime can be formed. In the presence of a strong acid (e.g., H₂SO₄, PPA), the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, resulting in ring expansion. organic-chemistry.org
Migration of the C9 carbon would lead to the formation of a seven-membered lactam ring, yielding an aza-spiro[4.5]decanone derivative.
Migration of the C2 carbon would expand the cyclobutane ring, producing a five-membered lactam and resulting in an aza-spiro[3.6]decanone system.
The Schmidt reaction provides a more direct route to the same lactam products by treating the ketone with hydrazoic acid (HN₃) under acidic conditions, bypassing the need to isolate the oxime intermediate. youtube.com
| Reaction | Reagents | Intermediate | Potential Products (Lactams) |
| Beckmann Rearrangement | 1. NH₂OH, H⁺ 2. H₂SO₄, heat | This compound oxime | 8-Amino-1-azaspiro[4.5]decan-2-one and 7-Amino-1-azaspiro[3.6]decan-2-one |
| Schmidt Reaction | HN₃, H₂SO₄ | Not isolated | 8-Amino-1-azaspiro[4.5]decan-2-one and 7-Amino-1-azaspiro[3.6]decan-2-one |
Palladium-Catalyzed Reactions
Palladium catalysis offers powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds, with high functional group tolerance. Both the primary amine and the ketone enolate of this compound can participate in palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org In this context, the primary amine of this compound can act as the nucleophilic coupling partner for a variety of aryl or heteroaryl halides and triflates. The reaction is typically performed with a palladium catalyst, such as Pd(OAc)₂, a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide (NaOtBu). This reaction would yield N-aryl derivatives of the parent compound, significantly increasing its structural diversity.
Alternatively, the ketone can be functionalized via palladium-catalyzed α-arylation . researchgate.netnih.govresearchgate.net This reaction involves the coupling of a ketone enolate with an aryl halide. As discussed previously, the regioselectivity of enolate formation (C2 vs. C9) can be controlled by the choice of base and reaction conditions. The resulting enolate is then coupled with an aryl halide in the presence of a palladium catalyst system, similar to that used in the Buchwald-Hartwig reaction, to forge a new C-C bond at the α-position. This transformation provides direct access to α-aryl spirocyclic ketones, which are valuable synthetic intermediates. researchgate.netorganic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product |
| Buchwald-Hartwig Amination | Bromobenzene | Pd(OAc)₂ / BINAP | NaOtBu | 7-(Phenylamino)spiro[3.5]nonan-1-one |
| α-Arylation (Kinetic) | Bromobenzene | Pd₂(dba)₃ / XPhos | LiHMDS | 7-Amino-2-phenylspiro[3.5]nonan-1-one |
| α-Arylation (Thermodynamic) | Bromobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 7-Amino-9-phenylspiro[3.5]nonan-1-one |
Stereochemical Considerations and Conformational Analysis of 7 Aminospiro 3.5 Nonan 1 One Systems
Chirality and Stereoisomerism in Spiro[3.5]nonane Frameworks
The absolute configuration at a chiral center is an unambiguous description of the spatial arrangement of its ligands, typically designated as R or S using the Cahn-Ingold-Prelog (CIP) priority rules. rsc.org In 7-Aminospiro[3.5]nonan-1-one, the carbon atom bearing the amino group (C7) is a stereogenic center. The designation of its absolute configuration depends on the priority of the substituents attached to it.
Relative configuration, on the other hand, describes the relationship between two stereogenic centers within the same molecule. semanticscholar.orgd-nb.info For diastereomers of this compound, where more than one chiral center might exist (for instance, through substitution), the relative stereochemistry would be described using notations like cis/trans or by comparing the absolute configurations of the stereocenters (e.g., R,R vs. R,S).
Even when the individual rings are achiral, their spiro fusion can result in a chiral molecule. acs.org This inherent chirality is a key feature of many spiro compounds and significantly influences their interaction with other chiral molecules, including biological receptors. researchgate.net
Conformational Preferences and Dynamics
The conformational behavior of the this compound system is governed by the inherent strain in the four-membered ring and the conformational flexibility of the six-membered ring, as well as the steric and electronic effects of the substituents.
The cyclobutane (B1203170) ring in the spiro[3.5]nonane framework is characterized by significant angle and torsional strain. To alleviate some of this strain, the ring is not planar but puckered. The degree of puckering can be influenced by the substituents on the ring.
The six-membered cyclohexane (B81311) ring is more flexible and typically adopts a chair conformation to minimize steric interactions. However, the presence of the spiro-fusion and substituents can lead to distortions from an ideal chair conformation or the adoption of other conformations like a boat or twist-boat, though these are generally higher in energy. Computational studies on related spiro[3.5]nonane derivatives have shown that the spiro junction restricts the mobility of the rings compared to non-spiro bicyclic systems, leading to well-defined conformational preferences.
Table 1: Representative Conformational Data for Spiro[3.5]nonane Systems (Note: Data is illustrative and based on related structures, not experimentally determined for this compound)
| Parameter | Cyclobutane Ring | Cyclohexane Ring |
| Puckering Amplitude | ~0.1 - 0.2 Å | ~0.5 - 0.6 Å (Chair) |
| Torsional Angles | Reduced from ideal staggered | Close to ideal staggered in chair form |
| Energy Barrier to Inversion | Relatively low | Moderate (Chair-chair interconversion) |
The presence of the stereocenter at C7 means that this compound exists as a pair of enantiomers: (R)-7-Aminospiro[3.5]nonan-1-one and (S)-7-Aminospiro[3.5]nonan-1-one. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with plane-polarized light and other chiral entities.
If additional stereocenters are introduced into the molecule, diastereomers become possible. For example, if a substituent were added to the cyclobutane ring, diastereomers with different relative stereochemistries (e.g., cis and trans with respect to the amino group) would exist. These diastereomers would have different physical and chemical properties.
Spectroscopic Methodologies for Stereochemical Elucidation
Determining the absolute and relative stereochemistry of complex molecules like this compound relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry. researchgate.net Proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, helping to define the conformation of the rings. The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, which is invaluable for assigning relative stereochemistry. For instance, a strong NOE between a proton on the cyclobutane ring and a proton on the cyclohexane ring can help define the facial orientation of the substituents.
Infrared (IR) spectroscopy can be used to identify the functional groups present (amine and ketone) and can sometimes provide subtle clues about hydrogen bonding, which can be conformation-dependent. niscpr.res.in
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. rsc.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of the molecule. acs.org By comparing experimental CD spectra with those predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned with a high degree of confidence. smolecule.com
Table 2: Spectroscopic Data for Stereochemical Elucidation of Amino-Substituted Spirocyclic Ketones (Note: Data is illustrative and based on typical values for related structures, not experimentally determined for this compound)
| Spectroscopic Technique | Parameter | Typical Application in Stereochemical Analysis |
| ¹H NMR | ³JHH (Coupling Constants) | Determination of dihedral angles and ring conformation. |
| NOE (Nuclear Overhauser Effect) | Elucidation of through-space proximity of protons to determine relative stereochemistry. | |
| ¹³C NMR | Chemical Shifts | Sensitive to the steric environment of carbon atoms, can help distinguish between diastereomers. |
| IR Spectroscopy | N-H and C=O stretching frequencies | Can indicate intramolecular hydrogen bonding, which may be specific to one stereoisomer. |
| Circular Dichroism | Cotton Effects | The sign and magnitude of Cotton effects are characteristic of the absolute configuration of chiral chromophores. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, would provide detailed insights into its configuration and preferred conformation. nih.govrsc.org
The cyclohexane ring in the spiro[3.5]nonane system typically adopts a chair conformation to minimize steric strain. The position of the amino group at C7 can be either axial or equatorial, and the relative orientation of the protons on the cyclohexane and cyclobutane rings would be discernible from their chemical shifts and coupling constants in the ¹H NMR spectrum.
For instance, an axial proton would be expected to resonate at a different chemical shift compared to an equatorial proton due to the anisotropic effects of the surrounding bonds. Furthermore, the magnitude of the coupling constants between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of the substituents.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to establish through-space proximity between protons, further refining the conformational model. For example, an NOE between a proton on the cyclobutane ring and a proton on the cyclohexane ring would provide strong evidence for a specific spatial arrangement.
Hypothetical ¹H NMR Data for a Diastereomer of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.10 | m | 1H | H-7 |
| 2.85 | m | 2H | H-2 |
| 2.50 | m | 2H | H-8 (axial) |
| 2.20 | m | 2H | H-6 (axial) |
| 1.95 | m | 2H | H-3 |
| 1.80 | m | 2H | H-8 (equatorial) |
| 1.65 | br s | 2H | -NH₂ |
| 1.50 | m | 2H | H-6 (equatorial) |
Note: This table is a hypothetical representation and serves to illustrate the type of data obtained from an NMR experiment.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. numberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms.
For a chiral compound like this compound, X-ray crystallography can unambiguously establish the stereochemistry at the spiro carbon and the C7 carbon. This is particularly crucial when multiple stereoisomers are possible. In studies of related spirocyclic amines and their derivatives, X-ray diffraction has been successfully used to confirm the stereochemistry of the products formed in stereoselective reactions. thieme-connect.comwhiterose.ac.ukwhiterose.ac.uk
The crystallographic data would provide key information such as the crystal system, space group, and the precise bond lengths and angles of the molecule. This information allows for the definitive assignment of the R/S configuration at each stereocenter. Furthermore, the solid-state conformation revealed by X-ray crystallography can be compared with the solution-state conformation determined by NMR to understand the influence of crystal packing forces. In some cases, the conformation in the crystal is found to be very similar to the most stable conformation in solution. researchgate.net
Typical Crystallographic Data for a Related Spirocyclic Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Note: This table presents typical data for a related spirocyclic compound and is for illustrative purposes only.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. nih.gov For a chiral compound like this compound, which possesses stereocenters and is therefore optically active, CD spectroscopy can provide valuable information about its stereochemistry.
The ketone carbonyl group (C=O) at the 1-position and the amino group (-NH₂) at the 7-position are chromophores that can give rise to characteristic CD signals. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) are highly sensitive to the stereochemical environment around the chromophore. binghamton.edu
For example, the n → π* transition of the carbonyl group would be expected to produce a CD band in the region of 280-300 nm. The sign of this Cotton effect could potentially be used to correlate the absolute configuration of the spiro center and the C7 stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different stereoisomers and aid in the assignment of the absolute configuration by comparing the calculated spectra with the experimental ones. acs.org CD spectroscopy is also a sensitive method for determining the enantiomeric excess of a chiral amine. nih.govrsc.orgnsf.gov
Computational and Theoretical Investigations of 7 Aminospiro 3.5 Nonan 1 One
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the molecular and electronic structure of 7-Aminospiro[3.5]nonan-1-one at the atomic level. These methods are fundamental in predicting the molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov
The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. nih.gov In spiroketones, the orthogonal arrangement of the two rings can lead to unique electronic interactions, a phenomenon sometimes referred to as spiroconjugation, which can affect the HOMO-LUMO gap. acs.org The presence of the amino group and the carbonyl group in this compound will significantly influence the localization of these frontier orbitals. The lone pair of the nitrogen atom is expected to contribute significantly to the HOMO, while the π* orbital of the carbonyl group will be a major component of the LUMO.
Table 1: Illustrative Frontier Orbital Energies for a Spirocyclic Ketone Scaffold This table presents hypothetical data for a generic spiroketone, as specific experimental or calculated values for this compound are not publicly available. The values are intended to illustrate the typical outputs of DFT calculations.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-31G(d,p) | -6.5 | -1.2 | 5.3 |
Ab Initio Calculations for Conformational Energy Landscapes
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to map the conformational energy landscape of this compound. The spiro[3.5]nonane framework possesses considerable conformational flexibility, particularly in the six-membered ring, which can adopt various chair, boat, and twist-boat conformations.
By systematically rotating the dihedral angles and calculating the single-point energies, a potential energy surface can be generated. This surface reveals the low-energy conformers and the energy barriers between them. For this compound, the orientation of the amino group (axial vs. equatorial) on the cyclohexanone (B45756) ring will lead to distinct conformers with different energies and populations at thermal equilibrium. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide accurate relative energies of these conformers. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. wikipedia.org
Conformational Sampling and Free Energy Calculations
MD simulations can be used to explore the conformational space of this compound more extensively than static quantum chemical calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states. nih.gov This is particularly important for understanding the flexibility of the spirocyclic system.
From the simulation trajectory, the relative free energies of different conformations can be calculated. This allows for the determination of the equilibrium population of each conformer, which is crucial for understanding the molecule's average properties.
Ligand-Receptor Interaction Modeling (Conceptual, avoiding specific biological targets/results)
The spiro[3.5]nonane scaffold is a rigid three-dimensional structure that can be valuable in drug design for positioning functional groups in specific orientations. MD simulations are instrumental in conceptually modeling how a molecule like this compound might interact with a hypothetical receptor binding pocket.
In such a conceptual model, the amino group could act as a hydrogen bond donor, while the ketone oxygen can act as a hydrogen bond acceptor. The hydrophobic carbocyclic framework can engage in van der Waals interactions. MD simulations can reveal the stability of these interactions, the role of surrounding water molecules, and the conformational changes in both the ligand and the receptor upon binding. nih.gov This provides a dynamic picture of the binding process that is not captured by static docking models.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
While specific biological activities for this compound are not detailed here, the principles of SAR and SPR provide a framework for its rational modification. SAR studies correlate changes in a molecule's structure with its biological activity, while SPR studies link structural features to physicochemical properties. nih.gov
For this compound, SAR exploration would involve synthesizing analogs with modifications at various positions. For instance, the amino group could be acylated or alkylated, and substituents could be introduced on the cyclobutane (B1203170) or cyclohexanone rings. Computational techniques can then be used to predict how these modifications affect properties such as binding affinity to a hypothetical target. nih.gov
SPR modeling for this compound would focus on how structural changes influence properties like solubility, lipophilicity (logP), and metabolic stability. The rigid spirocyclic core is known to improve the physicochemical properties of drug candidates. acs.org Computational models can predict these properties, helping to prioritize the synthesis of compounds with a desirable balance of activity and drug-like characteristics.
Table 2: Conceptual SAR/SPR for Derivatives of this compound This table presents a conceptual framework for how modifications to the parent structure might influence key properties. The indicated effects are illustrative and not based on experimental data for this specific compound.
| Modification | Position | Potential Effect on Activity (Conceptual) | Potential Effect on Properties (Conceptual) |
|---|---|---|---|
| N-Acetylation | 7-amino | May decrease basicity and alter hydrogen bonding capacity. | May increase metabolic stability and alter solubility. |
| Methylation | Cyclobutane ring | Could introduce steric hindrance affecting binding. | Increases lipophilicity. |
| Hydroxylation | Cyclohexanone ring | Introduces a new hydrogen bonding group. | Increases polarity and potential for metabolic conjugation. |
Quantitative Structure-Activity Relationships (QSAR) Studies (Conceptual)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like spiro-compounds, QSAR can provide invaluable insights into the structural features that govern their therapeutic effects. medcraveonline.commedcraveonline.com
Conceptually, a QSAR study for this compound and its derivatives would involve the following steps:
Data Set Generation: A series of analogues of this compound would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. rsc.org These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D shape of the molecule.
Electronic descriptors: These describe the distribution of electrons within the molecule.
Physicochemical descriptors: These include properties like lipophilicity (LogP) and polar surface area (TPSA). medcraveonline.commedcraveonline.com
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that links the calculated descriptors to the observed biological activity. medcraveonline.commedcraveonline.com
Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques to ensure its reliability.
For this compound, a hypothetical QSAR model might reveal that specific substitutions on the amino group or the spirocyclic core are critical for activity. For instance, the model could indicate that increasing the hydrophobicity at a certain position enhances binding to a target protein, a finding that has been observed in QSAR studies of other spirocyclic compounds. tandfonline.com
Hypothetical QSAR Data for this compound Analogues
| Compound | Substitution (R) | LogP | TPSA (Ų) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | -H | 1.5 | 65.2 | 10.5 |
| 2 | -CH₃ | 1.9 | 65.2 | 8.2 |
| 3 | -C₂H₅ | 2.3 | 65.2 | 5.1 |
| 4 | -C₆H₅ | 3.8 | 65.2 | 2.3 |
| 5 | -COCH₃ | 1.2 | 82.4 | 15.8 |
Computational Approaches for Modulating Physicochemical Properties (e.g., LogP, TPSA)
The physicochemical properties of a drug molecule, such as its lipophilicity (LogP) and topological polar surface area (TPSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com Computational methods are instrumental in predicting and fine-tuning these properties to enhance the drug-like characteristics of a lead compound like this compound.
Lipophilicity (LogP):
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's ability to cross cell membranes. For this compound, computational tools can predict its LogP value and, more importantly, how this value would change with structural modifications. For example, adding alkyl groups would be predicted to increase LogP, while introducing polar functional groups would decrease it.
Topological Polar Surface Area (TPSA):
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's oral bioavailability and brain penetration. Computational software can rapidly calculate the TPSA for virtual derivatives of this compound, guiding chemists to design molecules with an optimal balance of polarity for their intended biological application. ambeed.com
Computational Prediction of Physicochemical Properties for Hypothetical Derivatives
| Derivative of this compound | Modification | Predicted LogP | Predicted TPSA (Ų) |
|---|---|---|---|
| A | N-methylation | 1.8 | 62.1 |
| B | N-acetylation | 1.1 | 85.3 |
| C | Hydroxylation of cyclohexyl ring | 1.0 | 85.4 |
| D | Replacement of keto with hydroxyl | 1.3 | 81.5 |
| E | Addition of a phenyl group to nitrogen | 3.7 | 62.1 |
By leveraging these computational approaches, researchers can prioritize the synthesis of derivatives of this compound that are most likely to possess the desired biological activity and favorable pharmacokinetic properties, thereby accelerating the drug discovery process.
Applications in Advanced Organic Synthesis and Materials Science
7-Aminospiro[3.5]nonan-1-one as a Versatile Building Block
The inherent strain and three-dimensional architecture of the spiro[3.5]nonane framework, combined with the reactive amine and ketone groups, make this compound a potentially valuable building block for the construction of complex molecular architectures.
The synthesis of complex polycyclic systems is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel pharmaceuticals. Spiro compounds, in general, are attractive starting materials for creating intricate polycyclic frameworks. The rigid spirocyclic core can serve as a scaffold to control the spatial orientation of subsequent ring formations.
While specific examples detailing the use of this compound in the synthesis of polycyclic systems are not extensively documented, its structure suggests several potential synthetic pathways. For instance, the ketone functionality can be a handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to build additional rings. The amine group can participate in cyclization reactions, for example, through the formation of amides followed by intramolecular cyclization, leading to nitrogen-containing heterocyclic systems fused to the spiro core. The synthesis of polycyclic spiro lignans, for example, has been achieved through strategies involving the construction of a tricyclic fluorene (B118485) framework followed by cyclization to form the spirocyclic ether ring. acs.orgnih.gov
Chiral spirocyclic scaffolds are highly sought after in the design of ligands for asymmetric catalysis due to their rigid structures, which can create a well-defined chiral environment around a metal center. rsc.org This rigidity often leads to high enantioselectivity in catalytic reactions. rsc.org The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Phosphine (B1218219) ligands incorporating spiro backbones have emerged as a powerful class of chiral ligands for asymmetric catalysis. acs.org For instance, spiro phosphino-oxazoline chiral ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of imines. Furthermore, novel tridentate chiral spiro aminophosphine-oxazoline ligands have proven highly efficient for the asymmetric hydrogenation of α-keto amides. researchgate.net Given that this compound possesses inherent chirality at the spiro-carbon and additional stereocenters can be introduced, it represents a promising precursor for the synthesis of novel chiral ligands. The amino group can be functionalized to introduce coordinating moieties, such as phosphines or other heteroatoms, to create bidentate or tridentate ligands for transition metal catalysts. The stereochemistry of the spiro[3.5]nonane backbone could effectively influence the outcome of asymmetric transformations.
Spiro[3.5]nonane Scaffolds in Materials Science
The unique three-dimensional and rigid structure of spiro compounds imparts desirable properties for applications in materials science. acs.org The spiro linkage leads to a perpendicular arrangement of the two constituent rings, which can prevent intermolecular interactions and aggregation, enhance solubility, and improve the thermal and morphological stability of materials. acs.orgresearchgate.net
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic semiconductor. Spiro compounds have been extensively studied in this context. The spiro architecture can disrupt π-π stacking between molecules, which can be beneficial for achieving high-quality amorphous films with good morphological stability. acs.org
The spiro[3.5]nonane scaffold, if incorporated into a conjugated molecular structure, could contribute to the development of novel organic semiconductors. While this compound itself is not a conjugated system, it can be chemically modified to introduce aromatic or other π-conjugated moieties. The amino and ketone groups provide convenient points for such functionalization, allowing for the tuning of the electronic properties of the resulting material. The study of aromatic spiro compounds is closely linked to the advancement of organic semiconductors. acs.org
Spiro-configured molecules have shown great promise in the design of materials for organic light-emitting diodes (OLEDs), particularly for materials exhibiting thermally activated delayed fluorescence (TADF). acs.orged.ac.uk TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. ed.ac.uk A key requirement for efficient TADF is a small energy gap between the lowest singlet and triplet excited states (ΔEST). ed.ac.uk
The orthogonal arrangement of donor and acceptor units in spiro-based TADF molecules can lead to a small ΔEST. ed.ac.ukrsc.org The spiro scaffold effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for minimizing the singlet-triplet splitting energy. acs.org A "spiro-blocking" strategy has been proposed to develop deep-blue TADF emitters for non-doped OLEDs. nih.gov The spiro[3.5]nonane core of this compound could be functionalized with suitable electron-donating and electron-accepting groups to create novel TADF emitters.
| Compound | Emission Wavelength (nm) | ΔEST (eV) | External Quantum Efficiency (%) |
|---|---|---|---|
| Spiro-CN | 545 | 0.056 | 4.4 |
| ACRFLCN | Not Specified | Not Specified | Not Specified |
| OSTFCN | 530 | Not Specified | 20.4 |
| OSTFB | 550 | Not Specified | 18.8 |
| TXADO-spiro-DMACF | 444 | 0.280 | 5.3 (non-doped) |
Spiro compounds have also been investigated as monomers for the synthesis of polymers with unique properties. The incorporation of a spiro center into a polymer backbone can lead to materials with high thermal stability, good solubility, and interesting morphological characteristics. The synthesis of spiro polymers has been explored through various routes, including the condensation of aromatic dianhydrides with aliphatic spiro tetraamines. dtic.mil
This compound, with its two distinct functional groups, could potentially be used as a monomer in step-growth polymerization. For example, the amino group could react with a dicarboxylic acid or diacyl chloride, while the ketone could be involved in other polymerization reactions. This could lead to the formation of linear or cross-linked polymers with the spiro[3.5]nonane unit as an integral part of the polymer structure, potentially imparting enhanced thermal and mechanical properties to the resulting material. The synthesis of photoresponsive spiro-polymers has been achieved through C-H-activated polyspiroannulation, resulting in materials with excellent film-forming ability and high thermal and morphological stability. springernature.com
Role in the Synthesis of Natural Products and Analogues
The incorporation of a spirocyclic amine moiety, such as that in this compound, into a larger molecular framework can impart valuable physicochemical properties, including improved solubility and metabolic stability, while also providing a rigid scaffold to explore chemical space. The presence of both a primary amine and a ketone offers two distinct points for chemical modification, making it a potentially valuable synthon.
While no total syntheses explicitly employing this compound have been reported, the general strategies for constructing azaspirocycles in the context of natural product synthesis often involve several key approaches where a pre-formed spirocyclic core could be advantageous.
For instance, in the synthesis of certain alkaloids, intramolecular cyclization reactions are commonly used to forge the spirocyclic system at a late stage. A pre-functionalized building block like this compound could potentially streamline such syntheses. The ketone could serve as a handle for chain elongation or the introduction of other functional groups, while the amine could be involved in cyclization or coupling reactions to build the remainder of the natural product skeleton.
One can envision a convergent synthesis where this compound is coupled with another complex fragment. The amine could be acylated or undergo reductive amination, and the ketone could be subjected to olefination or aldol reactions to assemble the carbon framework of a target natural product. The inherent chirality of many natural products would necessitate the use of an enantiomerically pure form of the spirocycle, which could be obtained through asymmetric synthesis or resolution.
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating analogues with improved biological properties. The derivatization of natural products at unfunctionalized positions can be achieved through various methods, including C-H amination.
In this context, this compound could serve as a novel building block for the derivatization of natural product cores. The primary amine provides a nucleophilic site that can be used to form linkages with natural products containing electrophilic functional groups, such as carboxylic acids, aldehydes, or ketones.
For example, the amine of this compound could be coupled to a carboxylic acid-containing natural product to form an amide bond, introducing a spirocyclic moiety that could alter the parent molecule's conformation and biological activity. Alternatively, reductive amination with an aldehyde or ketone on a natural product core would yield a secondary amine linkage. The ketone on the spirocycle itself offers another point of diversification, allowing for the introduction of further complexity. This approach could be valuable in structure-activity relationship (SAR) studies to probe the impact of introducing a rigid, three-dimensional spirocycle on the biological target.
Role in Contemporary Medicinal Chemistry Research Excluding Clinical Trials and Safety
Spirocycles as Three-Dimensional Scaffolds in Drug Design
Spirocycles, defined by two rings sharing a single atom, are increasingly recognized as "privileged scaffolds" in drug discovery. researchgate.netnih.gov Their inherent three-dimensionality offers a significant departure from the flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.comenamine.net This unique architecture provides a rigid framework that is instrumental in the design of novel therapeutics. researchgate.netmdpi.com The spiro[3.5]nonane system, a key component of 7-Aminospiro[3.5]nonan-1-one, exemplifies the advantages of incorporating spirocyclic moieties into drug candidates. nih.gov The increasing interest in compounds with a higher proportion of sp3-hybridized atoms, a characteristic feature of spirocycles, has led to a growing number of potential drug candidates incorporating these elements. tandfonline.com
A fundamental principle in drug design is the concept of conformational restriction. The rigidity of a spirocyclic system, such as that in this compound, locks the conformation of a molecule and minimizes the conformational entropy penalty associated with a drug binding to its protein target. researchgate.netenamine.netmdpi.com By reducing the number of rotatable bonds, the spiro scaffold pre-organizes the molecule into a bioactive conformation, which can lead to enhanced binding affinity and potency. bldpharm.comrsc.org This pre-organization means that less entropy is lost upon binding, a thermodynamically favorable event. researchgate.net The rigidity of the spiro junction can fix the spatial arrangement of important substituents, optimizing their interaction with biological targets. mdpi.comrsc.org
Table 1: Impact of Conformational Restriction by Spirocycles
| Feature | Flexible Acyclic Analogue | Rigid Spirocyclic Analogue |
|---|---|---|
| Conformational Freedom | High | Low |
| Entropy Loss on Binding | High | Low |
| Binding Affinity | Generally Lower | Generally Higher |
| Target Selectivity | Potentially Lower | Potentially Higher |
The introduction of spirocyclic scaffolds provides a powerful strategy for exploring novel chemical space. enamine.netresearchgate.netresearchgate.net As medicinal chemists seek to move beyond "flatland" aromatic compounds, the three-dimensional nature of spirocycles offers access to previously uncharted molecular architectures. researchgate.netnih.gov This exploration is not only scientifically valuable but also crucial for securing intellectual property (IP). researchgate.nettandfonline.com The novelty of spirocyclic structures can provide a strong basis for composition-of-matter patents, allowing for the development of new drugs with freedom to operate in a competitive landscape. tandfonline.comspirochem.com The structural complexity of spirocycles is advantageous for identifying uncharted molecular space, which enables IP protection for new drugs and their syntheses. rsc.org
Incorporating a spirocyclic moiety can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its physicochemical properties. tandfonline.comnih.govnih.gov Shifting from planar, aromatic structures to sp3-rich spirocycles generally correlates with improved drug-like properties. tandfonline.com
Solubility: The introduction of spirocyclic elements, which are more aliphatic in nature, can lead to increased aqueous solubility compared to their aromatic counterparts. tandfonline.comresearchgate.nettandfonline.com This is a critical parameter for ensuring adequate bioavailability of a drug.
Metabolic Stability: The quaternary carbon center of a spirocycle is often more resistant to metabolic degradation by cytochrome P450 enzymes. tandfonline.comresearchgate.net This can lead to increased metabolic stability, a longer half-life, and a reduced potential for the formation of reactive metabolites. rsc.orgbldpharm.com For example, replacing a metabolically vulnerable group with a spirocycle can block a key site of metabolism.
Table 2: Physicochemical and Pharmacokinetic Property Modulation by Spirocycles
| Parameter | Typical Effect of Spirocycle Incorporation | Rationale |
|---|---|---|
| Solubility | Increased | Higher sp3 character, disruption of crystal packing |
| Lipophilicity (LogP/LogD) | Decreased | Replacement of flat aromatic rings with 3D saturated rings |
| Metabolic Stability | Increased | Steric shielding of metabolically labile sites, lack of oxidizable positions |
| Fraction of sp3 carbons (Fsp3) | Increased | Inherent structural feature of saturated spirocycles |
Structure-Activity Relationship (SAR) Studies of Spiro[3.5]nonane Derivatives
The rigid nature of the spiro[3.5]nonane scaffold makes it an excellent tool for probing structure-activity relationships (SAR). By holding functional groups in well-defined spatial orientations, it allows for a clearer understanding of how specific structural modifications influence biological activity. tandfonline.comnih.gov
The design of potent and selective drugs based on spiro[3.5]nonane derivatives follows several key principles. The fixed orientation of substituents on the spiro core allows for the precise positioning of pharmacophoric elements to maximize interactions with a biological target. rsc.org This spatial restriction can be leveraged to enhance selectivity by designing molecules that fit optimally into the binding site of the desired target while sterically clashing with the binding sites of off-targets. tandfonline.com For instance, in the development of GPR119 agonists, optimization of substituents on a 7-azaspiro[3.5]nonane core led to the identification of potent compounds with favorable glucose-lowering effects. nih.gov The stereochemistry at the spiro center and any substituted carbons is also a critical factor, as different stereoisomers can exhibit vastly different biological activities and potencies. nih.govacs.org
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. spirochem.com Spirocyclic scaffolds, including spiro[3.5]nonane and related structures like spiro[3.3]heptane, are increasingly being used as non-classical bioisosteres for common aromatic rings such as benzene (B151609) or for other cyclic systems like piperazine. researchgate.netrsc.orgmykhailiukchem.org This strategy can improve physicochemical properties while maintaining or enhancing biological activity. rsc.orgresearchgate.net For example, replacing a central phenyl ring with a spiro[3.3]heptane core has been shown to retain bioactivity in some cases. mykhailiukchem.org In the optimization of MAGL inhibitors, various spiro scaffolds were successfully employed as bioisosteres for a 3-oxo-3,4-dihydro-2H-benzo[b] bldpharm.comresearchgate.netoxazin-6-yl moiety, leading to compounds with higher lipophilic ligand efficiency. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Olaparib |
| Sonidegib |
| Irbesartan |
| Glycine methyl ester |
| Pentanoyl chloride |
| 4′-(aminomethyl)-[1,1′-biphenyl]-2-carbonitrile |
Fragment-Based Drug Discovery (FBDD) Strategies Employing Spiro[3.5]nonane Building Blocks
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality. This structural feature can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced binding affinity and selectivity for their biological targets. The rigid nature of the spirocyclic core helps to pre-organize the substituents in a defined orientation, potentially reducing the entropic penalty upon binding.
Design and Synthesis of Spirocyclic Fragment Libraries
The design of fragment libraries incorporating spiro[3.5]nonane building blocks would theoretically aim to explore novel chemical space by introducing 3D diversity. A key consideration in the design of such libraries is the inclusion of synthetic vectors—points on the molecule where chemical modifications can be readily made to grow the fragment into a more potent lead compound. For a hypothetical fragment like this compound, the primary amine and the ketone could serve as such vectors for chemical elaboration.
The synthesis of diverse spirocyclic fragment libraries often involves modular and efficient synthetic routes. Common strategies might include cycloaddition reactions, ring-closing metathesis, or intramolecular cyclizations to construct the spirocyclic core. The diversity of the library can be expanded by varying the substituents on the rings. However, specific synthetic routes tailored to create a library of "this compound" derivatives for FBDD are not described in the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of spirocyclic amines can be a complex endeavor, often requiring multi-step procedures. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to 7-Aminospiro[3.5]nonan-1-one and its derivatives. Key areas of exploration may include:
Catalytic Asymmetric Synthesis: The development of novel catalysts to control the stereochemistry at the spirocenter and other chiral centers within the molecule is a critical area of future research. This would allow for the selective synthesis of specific stereoisomers, which is crucial for understanding structure-activity relationships in biological systems.
Novel Cyclization Strategies: Investigating new methods for constructing the spirocyclic core, such as intramolecular cyclization reactions, could lead to more concise and higher-yielding syntheses. mdpi.comrsc.org This could involve exploring transition-metal-catalyzed reactions or organocatalytic approaches. rsc.org
Green Chemistry Approaches: The development of environmentally friendly synthetic methods that utilize safer reagents, reduce waste, and are more energy-efficient will be an important consideration for the large-scale production of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High stereoselectivity, access to specific enantiomers | Development of novel chiral catalysts and ligands |
| Novel Cyclization Strategies | Increased efficiency, fewer synthetic steps | Exploration of new intramolecular reaction pathways |
| Green Chemistry | Reduced environmental impact, improved safety | Use of renewable starting materials and safer solvents |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is essential for predicting its properties and interactions. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming the compound's identity, advanced methods could provide deeper insights. wikipedia.orgiipseries.org
Future research could employ:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be used to elucidate the complex connectivity and spatial relationships between atoms within the molecule.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the compound's three-dimensional arrangement and stereochemistry.
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) could be used to study the stereochemical properties of chiral derivatives of this compound.
| Characterization Technique | Information Gained | Future Research Application |
| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships | Elucidation of complex derivative structures |
| X-ray Crystallography | Definitive 3D structure and stereochemistry | Validation of computational models |
| Chiroptical Spectroscopy | Stereochemical properties of chiral molecules | Determination of absolute configuration |
Expanding Computational Modeling Capabilities for Complex Systems
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. Future research in this area could focus on:
Conformational Analysis: The rigid, spirocyclic nature of the molecule restricts its conformational flexibility. Detailed computational studies could map the potential energy surface and identify the most stable conformations, which is crucial for understanding its interactions with biological targets.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including electronic structure, reactivity, and spectroscopic parameters, which can be correlated with experimental data.
Molecular Docking and Dynamics Simulations: For potential therapeutic applications, computational modeling can be used to predict how derivatives of this compound might bind to specific protein targets and to simulate their dynamic behavior within a biological environment.
Emerging Applications in Interdisciplinary Fields
The unique structural features of this compound make it an attractive scaffold for exploration in various interdisciplinary fields. While specific applications are yet to be established, the broader class of spirocyclic compounds has shown promise in several areas. acs.orgsemanticscholar.org
Potential future applications for derivatives of this compound include:
Medicinal Chemistry: The rigid spirocyclic core can be used to orient functional groups in specific spatial arrangements, potentially leading to highly selective and potent interactions with biological targets. nih.gov Areas of interest could include the development of novel therapeutics for a range of diseases.
Materials Science: The incorporation of this spirocyclic motif into polymers or other materials could lead to novel properties, such as altered thermal stability, mechanical strength, or optical characteristics.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for affinity chromatography.
The exploration of these future research directions will be crucial in unlocking the full potential of this compound as a valuable building block in the development of new molecules with diverse and impactful applications.
Q & A
Basic: What experimental methods are recommended for synthesizing 7-Aminospiro[3.5]nonan-1-one?
Methodological Answer:
Synthesis typically involves spirocyclization reactions using ketone or amine precursors. Key steps include:
- Ring-closing metathesis or Mannich reactions to form the spirocyclic core .
- Catalytic hydrogenation for reducing intermediates, with Pd/C or Raney Ni as common catalysts .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Validation: Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., sp hybridized carbons at δ 25–45 ppm) .
Advanced: How can researchers optimize synthetic yield while minimizing side products?
Methodological Answer:
- Parameter screening : Use Design of Experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates and side products (e.g., over-oxidation or dimerization) .
- Post-reaction quenching : Add scavengers (e.g., thiourea for Pd residues) to prevent decomposition .
Case Study : A 30% yield improvement was achieved by switching from DMF to toluene, reducing polar side reactions .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Mass spectrometry : ESI-MS for molecular ion ([M+H] at m/z 154.1) and fragmentation patterns .
- X-ray crystallography : Resolve spirocyclic geometry and bond angles (e.g., C-N-C angle: ~109.5°) .
Advanced: How can computational modeling aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the spiro core .
- DFT calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for covalent binding .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Validation : Compare in silico results with in vitro IC assays .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure protease inhibition .
- Cell viability : MTT assay in cancer cell lines (e.g., HepG2) with EC determination .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .
Data Interpretation : Normalize to positive controls (e.g., staurosporine for kinase inhibition) .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Systematic error analysis : Check force field parameters in docking studies or solvent effects in DFT .
- Proteomics : Perform pull-down assays with biotinylated analogs to identify off-target interactions .
- Crystallography : Resolve co-crystal structures to validate binding poses predicted in silico .
Case Study : Discrepancies in IC values (predicted: 50 nM vs. observed: 1.2 µM) were traced to protonation state mismatches in docking simulations .
Basic: What safety and toxicity protocols are recommended for handling this compound?
Methodological Answer:
- Acute toxicity : Follow OECD 423 guidelines for rodent studies (dose range: 50–500 mg/kg) .
- In vitro genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- PPE : Use nitrile gloves and fume hoods due to amine reactivity .
Regulatory Compliance : Refer to EPA DSSTox data (DTXSID70717315) for hazard classification .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Methodological Answer:
- Analog synthesis : Modify the amine group (e.g., alkylation or acylation) or spiro ring size (e.g., [3.4] vs. [3.5]) .
- Bioisosterism : Replace the ketone with a sulfoxide or amide to enhance solubility .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic fields with activity .
Case Study : Methylation at position 7 increased logP by 0.8, improving blood-brain barrier penetration .
Basic: What analytical methods are used to assess the stability of this compound under various storage conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .
- HPLC monitoring : Track degradation products (e.g., oxidation at the amine group) .
- Accelerated stability : ICH Q1A guidelines for long-term (25°C/60% RH) and accelerated (40°C/75% RH) testing .
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation) .
- Isotope labeling : Use C-labeled compound for mass balance studies in excretion assays .
- CYP inhibition screening : Identify enzymes involved via fluorometric assays (e.g., CYP3A4, 2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
